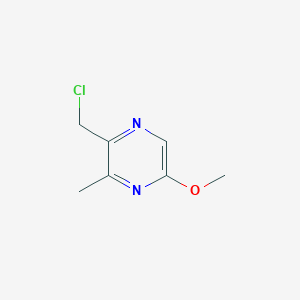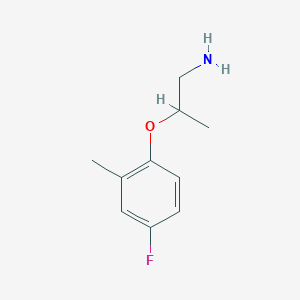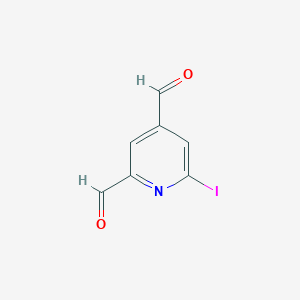
6-(5-Bromo-2-methoxyphenyl)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Bromo-2-methoxyphenyl)picolinaldehyde is an organic compound that belongs to the class of picolinaldehydes. This compound is characterized by the presence of a bromine atom, a methoxy group, and an aldehyde group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromo-2-methoxyphenyl)picolinaldehyde typically involves the bromination of 2-methoxyphenylpyridine followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(5-Bromo-2-methoxyphenyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 6-(5-Bromo-2-methoxyphenyl)picolinic acid.
Reduction: 6-(5-Bromo-2-methoxyphenyl)picolinalcohol.
Substitution: Various substituted picolinaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(5-Bromo-2-methoxyphenyl)picolinaldehyde is used in various scientific research applications, including:
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(5-Bromo-2-methoxyphenyl)picolinaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine and methoxy groups may enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-picolinaldehyde: Similar structure but lacks the methoxy group.
6-(2-Methoxyphenyl)picolinaldehyde: Similar structure but lacks the bromine atom.
6-(5-Bromo-2-hydroxyphenyl)picolinaldehyde: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
6-(5-Bromo-2-methoxyphenyl)picolinaldehyde is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and binding properties. These functional groups can enhance the compound’s solubility, stability, and specificity in various chemical and biological applications .
Eigenschaften
Molekularformel |
C13H10BrNO2 |
|---|---|
Molekulargewicht |
292.13 g/mol |
IUPAC-Name |
6-(5-bromo-2-methoxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H10BrNO2/c1-17-13-6-5-9(14)7-11(13)12-4-2-3-10(8-16)15-12/h2-8H,1H3 |
InChI-Schlüssel |
MQCQSXYJHXDNQK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C2=CC=CC(=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14848495.png)


![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid](/img/structure/B14848513.png)
